ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate
CAS No.: 422533-58-2
Cat. No.: VC4535950
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422533-58-2 |
|---|---|
| Molecular Formula | C22H25N3O4S |
| Molecular Weight | 427.52 |
| IUPAC Name | ethyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C22H25N3O4S/c1-4-29-20(26)14-30-22-24-17-8-6-5-7-16(17)21(25-22)23-12-11-15-9-10-18(27-2)19(13-15)28-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,24,25) |
| Standard InChI Key | FHKUNPPIIQVPBA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate (C₂₃H₂₆N₄O₄S) features a quinazoline core substituted at position 2 with a sulfanylacetate group and at position 4 with a 2-(3,4-dimethoxyphenyl)ethylamino side chain. The quinazoline ring system is planar, with the sulfanylacetate and ethylamino groups introducing steric and electronic modifications that influence its reactivity and interactions with biological targets .
Stereoelectronic Features
The dimethoxyphenyl moiety contributes electron-donating methoxy groups, enhancing the compound’s potential for π-π stacking and hydrogen bonding. The sulfanylacetate ester introduces a polarizable sulfur atom, which may facilitate nucleophilic substitution reactions or serve as a hydrogen bond acceptor . The ethylamino linker between the quinazoline and dimethoxyphenyl groups provides conformational flexibility, potentially enabling optimal binding to enzyme active sites .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆N₄O₄S |
| Molecular Weight | 454.54 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (O, N, S atoms) |
| Rotatable Bonds | 8 |
| Topological Polar Surface | 118 Ų |
Synthesis and Structural Elucidation
Synthetic Pathway
The synthesis of ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate likely follows a multi-step protocol analogous to methods described for related quinazoline derivatives . A proposed route involves:
-
Quinazoline Core Formation: Condensation of anthranilic acid with a thiourea derivative to yield 2-mercaptoquinazolin-4-one.
-
N-Alkylation: Reaction of the quinazolin-4-one with 2-(3,4-dimethoxyphenyl)ethylamine to introduce the ethylamino side chain.
-
Sulfanylacetate Esterification: Treatment with ethyl chloroacetate in the presence of a base to attach the sulfanylacetate group .
Key intermediates and reaction conditions are summarized below:
Table 2: Hypothetical Synthetic Steps
| Step | Reactant | Reagent/Conditions | Product |
|---|---|---|---|
| 1 | Anthranilic acid | Phenyl isothiocyanate, EtOH | 2-Mercapto-3-phenylquinazolin-4-one |
| 2 | 2-Mercaptoquinazolin-4-one | 2-(3,4-Dimethoxyphenyl)ethylamine, DMF | 4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}quinazolin-2-thiol |
| 3 | Intermediate from Step 2 | Ethyl chloroacetate, K₂CO₃ | Target Compound |
Spectroscopic Characterization
While experimental data for this specific compound is unavailable, analogous quinazoline derivatives exhibit characteristic spectral features :
-
IR Spectroscopy: A strong absorption band near 1730 cm⁻¹ corresponding to the ester carbonyl (C=O) group. The NH stretch of the ethylamino group appears as a broad peak around 3300 cm⁻¹.
-
¹H NMR: Signals for the dimethoxyphenyl group (δ 6.8–7.1 ppm, aromatic protons), methoxy groups (δ 3.8 ppm, singlet), and ethylamino linker (δ 2.8–3.2 ppm, multiplet). The sulfanylacetate methylene protons resonate as a singlet near δ 4.1 ppm .
Challenges and Future Directions
Despite its promising scaffold, further studies are required to:
-
Optimize synthetic yields and purity.
-
Evaluate in vitro potency against cancer cell lines and microbial pathogens.
-
Assess pharmacokinetic properties, including metabolic stability and bioavailability.
Computational modeling and structure-activity relationship (SAR) studies could prioritize derivatives for experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume